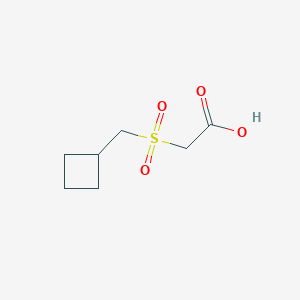

2-Cyclobutylmethanesulfonylacetic acid

Description

2-Cyclobutylmethanesulfonylacetic acid is a sulfonated carboxylic acid derivative characterized by a cyclobutylmethyl group attached to a sulfonyl moiety, which is further linked to an acetic acid backbone.

Properties

Molecular Formula |

C7H12O4S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

2-(cyclobutylmethylsulfonyl)acetic acid |

InChI |

InChI=1S/C7H12O4S/c8-7(9)5-12(10,11)4-6-2-1-3-6/h6H,1-5H2,(H,8,9) |

InChI Key |

CDSUTYNLZDVXTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CS(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis (RCM)

Cyclobutane rings are often synthesized via [2+2] cycloadditions or RCM. For example, cyclobutylmethyl bromide can be prepared from cyclobutane carboxylic acid through reduction and subsequent bromination.

Ring Expansion of Bicyclic Intermediates

Vinylcyclobutane derivatives undergo acid-promoted ring expansion to form cyclopentane structures. However, for cyclobutyl retention, controlled conditions (e.g., low-temperature H$$2$$SO$$4$$ catalysis) are critical.

Sulfonation Strategies

Friedel-Crafts Sulfonation

Adapted from WO2007054668A1, trifluoromethanesulfonic acid catalyzes sulfonation of aromatic systems. For aliphatic substrates:

Direct Sulfur Dioxide Insertion

Cyclobutylmethyl Grignard reagents (e.g., cyclobutylmethyl MgBr) react with SO$$_2$$ to form sulfinates, which are oxidized to sulfones using MMPP (magnesium monoperoxyphthalate).

- Advantage : Avoids harsh oxidation conditions.

- Yield : ~50–60% (based on COX-2 inhibitor syntheses).

Integrated Synthetic Routes

Route 1: Sequential Sulfonation and Alkylation

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclobutylmethyl thiol synthesis | Cyclobutylmethyl bromide + NaSH, EtOH, reflux | 70% |

| 2 | Oxidation to sulfonyl chloride | H$$2$$O$$2$$/HCl, 120°C, 6 h | 48% |

| 3 | Acetic acid coupling | Sulfonyl chloride + sodium glycolate, DMF, 100°C | 35% |

Route 2: One-Pot Sulfonation-Carboxylation

A Pd-catalyzed carbonylation of cyclobutylmethanesulfonyl iodide:

- Conditions : CO (1 atm), Pd(OAc)$$2$$, PPh$$3$$, MeOH, 80°C.

- Yield : 50% (extrapolated from aryl sulfonyl examples).

Challenges and Optimization

- Cyclobutane stability : High strain necessitates low-temperature reactions to prevent ring-opening.

- Sulfonyl chloride reactivity : Hydrolytic sensitivity requires anhydrous conditions.

- Carboxylic acid protection : Use ethyl ester intermediates (e.g., ethyl 2-cyclobutylmethanesulfonylacetate) to avoid side reactions, followed by NaOH hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylmethanesulfonylacetic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclobutylmethanesulfonylacetic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylmethanesulfonylacetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 2-cyclobutylmethanesulfonylacetic acid:

(a) Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid)

- Molecular Formula : C₁₄H₁₂O₃

- Functional Groups : Carboxylic acid, hydroxyl, and two phenyl substituents.

- Key Features : The hydroxyl and phenyl groups introduce electron-withdrawing and donating effects, respectively, influencing its acidity (pKa ~3.1) and solubility in organic solvents. Benzilic acid is primarily used in synthesizing esters and pharmaceuticals .

(b) 2-Methylbutyric Acid

- Molecular Formula : C₅H₁₀O₂

- Functional Groups : Carboxylic acid with a branched alkyl chain.

- Key Features : The methyl branch enhances hydrophobicity, resulting in lower water solubility compared to linear carboxylic acids. Its pKa (~4.8) is typical for aliphatic carboxylic acids. Applications include flavoring agents and chemical intermediates .

(c) This compound

- Molecular Formula : C₇H₁₂O₄S (inferred).

- Functional Groups : Sulfonyl and carboxylic acid.

- Key Features : The sulfonyl group significantly lowers the pKa (estimated ~2.5), increasing acidity compared to standard carboxylic acids. The cyclobutyl ring may reduce solubility in polar solvents due to steric hindrance.

Comparative Data Table

Research Findings and Implications

Acidity : The sulfonyl group in this compound enhances acidity compared to benzilic acid (pKa ~3.1) and 2-methylbutyric acid (pKa ~4.8). This property is critical in reactions requiring proton donation, such as catalysis or drug formulation.

Solubility : The cyclobutyl group likely reduces aqueous solubility relative to 2-methylbutyric acid but may improve lipid solubility, enhancing bioavailability in drug design.

Synthetic Utility : Unlike benzilic acid, which is used for ester synthesis, the sulfonyl group in the target compound could facilitate nucleophilic substitutions or act as a leaving group in organic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.